molecular formula C10H21ClO3 B14644120 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane CAS No. 52184-05-1

1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane

Cat. No.: B14644120
CAS No.: 52184-05-1
M. Wt: 224.72 g/mol
InChI Key: BOLXYTYUHHXGOX-UHFFFAOYSA-N
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Description

1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is a chlorinated polyether compound with a butane backbone and three consecutive ethoxy units, terminating in a chlorine atom. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. The molecule combines hydrophobic (butane) and hydrophilic (ethoxy chains) regions, with the chlorine atom enhancing its reactivity in substitution reactions. Such compounds are typically used as intermediates in organic synthesis, surfactants, or polymer precursors .

Key structural features:

  • Molecular formula: Estimated as C₁₀H₂₁ClO₃ (based on similar compounds in and ).
  • Functional groups: Terminal chloroethoxy group, ethoxy chains, and a butane moiety.
  • Reactivity: The chlorine atom acts as a moderate leaving group, enabling nucleophilic substitutions, while the ethoxy chains contribute to solubility in polar solvents.

Properties

CAS No.

52184-05-1

Molecular Formula

C10H21ClO3

Molecular Weight

224.72 g/mol

IUPAC Name

1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]butane

InChI

InChI=1S/C10H21ClO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3

InChI Key

BOLXYTYUHHXGOX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane typically involves the reaction of butane with 2-(2-(2-chloroethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the etherification process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane involves large-scale reactions using specialized equipment. The process includes the purification of the final product through distillation or crystallization to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)butane.

    Oxidation: Formation of carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: Formation of corresponding alcohols or alkanes.

Scientific Research Applications

1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane involves its interaction with various molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The ether linkages provide stability and flexibility, allowing the compound to interact with different biological and chemical systems. The pathways involved include the formation of intermediates that can further react to produce desired products.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Profile
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane C₁₀H₂₁ClO₃ ~230.69 Chloro, ethoxy chains, butane Moderate nucleophilic substitution
1-(2-Chloroethoxy)butane () C₆H₁₃ClO 136.62 Single chloroethoxy, butane Higher volatility, simpler ether
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne () C₉H₁₅ClO₃ 214.67 Chloro, ethoxy chains, propargyl High reactivity (alkyne for click chemistry)
1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene () C₁₁H₁₅ClO₃ 230.69 Chloro, ethoxy, methoxy, benzene Aromatic stability, HPLC-friendly

Key Observations :

  • Chain Length : The target compound’s extended ethoxy chain increases molecular weight (~230.69) compared to 1-(2-Chloroethoxy)butane (136.62), enhancing hydrophilicity and boiling point .
  • Terminal Groups : The propargyl group in ’s compound enables click chemistry applications, whereas the butane group in the target compound prioritizes stability .
  • Aromatic vs. Aliphatic : The benzene ring in ’s compound improves UV detectability in HPLC but reduces flexibility compared to aliphatic chains .

Reactivity :

  • Chloro vs. Iodo Groups : highlights that iodoethoxy compounds (e.g., 2-(2-iodoethoxy)ethan-1-ol) exhibit higher reactivity in nucleophilic substitutions due to iodine’s superior leaving-group ability. The target compound’s chlorine atom is less reactive but offers cost and stability advantages .

Analytical Characterization

  • HPLC Analysis : Reverse-phase methods (e.g., Newcrom R1 column in ) are suitable for purity assessment, leveraging UV detection for aromatic analogs .
  • Spectroscopy : ¹H-NMR and ¹³C-NMR (as in ) confirm ethoxy chain integration and chlorine placement. HRMS validates molecular weight .

Biological Activity

1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane, also known by its CAS number 52184-05-1, is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₀H₂₁ClO₃
  • Molecular Weight : 224.725 g/mol
  • Boiling Point : 256–258 °C (760 mmHg)
  • Density : 1.16 g/mL at 25 °C

The biological activity of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies indicate that it may affect neurotransmitter systems, particularly those involving serotonin receptors, which are crucial for mood regulation and cognitive functions.

Potential Mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have shown efficacy in modulating serotonin receptors, suggesting a potential role in treating mood disorders or cognitive impairments .
  • Cell Membrane Interaction : The ether groups in the compound may facilitate interaction with lipid membranes, influencing cellular signaling pathways .

Biological Activity and Pharmacological Effects

Research into the pharmacological effects of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is still in early stages. However, existing literature provides insights into its potential applications:

Antidepressant Properties

A study indicated that related compounds targeting serotonin transporters could be beneficial in treating depression and anxiety disorders . This suggests that 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane may exhibit similar effects.

Neuroprotective Effects

Research on related chloroalkyl ethers has shown neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane:

StudyFindings
Valls et al. (2005)Investigated the synthesis and biological evaluation of chloroalkyl ethers, noting potential antidepressant effects linked to serotonin modulation .
Routledge et al. (2000)Highlighted the role of serotonin receptor modulators in treating movement disorders, suggesting broader applications for compounds with similar structures .
Stean et al. (1999)Explored the efficacy of related compounds in animal models for cognitive disorders, indicating potential therapeutic uses for human applications .

Q & A

Q. How can researchers optimize the synthesis of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane to achieve higher yields and purity?

Methodological Answer:

  • Step 1: Use nucleophilic substitution reactions with controlled stoichiometry (e.g., 1:3 molar ratio of butanol to 2-chloroethoxy precursors) to minimize side products.
  • Step 2: Employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems.
  • Step 3: Purify via fractional distillation (bp 143–144°C as a reference for similar chlorinated ethers ) and validate purity via gas chromatography (GC) or HPLC.
  • Key Parameter Table:
ParameterOptimal RangeReference Technique
Reaction Temperature60–80°CThermocouple monitoring
Catalyst Loading0.5–1.0 mol%Titration analysis
Distillation Cut140–145°CGC-MS validation

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm ether linkage patterns and chlorine substitution sites.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]+^+ at m/z ~300).
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>95%) and detect trace impurities.
  • Infrared (IR) Spectroscopy: Identify C-O-C (1100–1250 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) stretches .

Q. What are the key considerations when using this compound as a solvent in organic synthesis?

Methodological Answer:

  • Stability: Test compatibility with reaction conditions (e.g., acidic/basic media) via preliminary stability assays.
  • Solubility: Determine polarity using Hansen solubility parameters; this compound’s ether linkages make it suitable for dissolving polar intermediates .
  • Safety: Avoid prolonged skin contact due to potential uncharacterized toxicity (use fume hoods and PPE) .

Advanced Research Questions

Q. How can researchers investigate the environmental degradation pathways of this compound under varying atmospheric conditions?

Methodological Answer:

  • Photolysis Studies: Exclude sunlight (use UV lamps) to simulate photodegradation; monitor via LC-MS for chloroacetic acid derivatives.
  • Hydrolysis Kinetics: Test pH-dependent degradation (pH 3–11) at 25°C and 40°C to model aquatic breakdown.
  • Field Sampling: Deploy passive samplers in wastewater systems to detect degradation intermediates (e.g., ethoxyethanol) .

Q. What methodological approaches are recommended to assess the compound’s toxicity given limited existing data?

Methodological Answer:

  • In Vitro Assays: Use human hepatocyte (HepG2) cultures to screen for acute cytotoxicity (EC50_{50} via MTT assay).
  • QSAR Modeling: Predict bioaccumulation potential using quantitative structure-activity relationship models (e.g., EPI Suite™) .
  • Ecotoxicity Testing: Conduct Daphnia magna immobilization tests to estimate aquatic LC50_{50} values .

Q. How can contradictions in reported physicochemical properties (e.g., boiling point, solubility) across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Compare data from peer-reviewed studies (exclude vendor catalogs) and apply statistical weighting.
  • Standardized Protocols: Replicate measurements under controlled conditions (e.g., IUPAC guidelines for boiling point determination) .
  • Inter-laboratory Validation: Collaborate with independent labs to verify key parameters like logPP (octanol-water partition coefficient).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods with ≥100 ft/min airflow to prevent inhalation exposure.
  • Fire Safety: Deploy CO2_2 extinguishers (avoid water jets due to reactive chlorine byproducts) .
  • Spill Management: Absorb spills with vermiculite, seal in chemical-resistant containers, and dispose as hazardous waste .
  • PPE Requirements: Nitrile gloves, lab coats, and safety goggles; self-contained breathing apparatus for large-scale operations .

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